N-benzyl-2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
N-benzyl-2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a synthetic organic compound with the molecular formula C22H20ClNO2S and a molecular weight of 397.92 g/mol . This compound is characterized by the presence of a benzyl group, a chlorophenyl group, a methoxyphenyl group, and a sulfanyl group attached to an acetamide backbone. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Acetamide Backbone: The acetamide backbone can be synthesized by reacting an appropriate acyl chloride with an amine under basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using a thiol compound.
Attachment of the Benzyl and Phenyl Groups: The benzyl and phenyl groups can be attached through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general principles of organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-benzyl-2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-[(4-bromophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
- N-benzyl-2-[(4-fluorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
- N-benzyl-2-[(4-methylphenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Uniqueness
N-benzyl-2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The specific combination of functional groups in this compound may result in distinct properties compared to its analogs .
Properties
IUPAC Name |
N-benzyl-2-(4-chlorophenyl)sulfanyl-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO2S/c1-26-20-11-9-19(10-12-20)24(15-17-5-3-2-4-6-17)22(25)16-27-21-13-7-18(23)8-14-21/h2-14H,15-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNWXQDEQATYCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=CC=C2)C(=O)CSC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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